1-Ethoxy-4,5-difluoro-2-iodobenzene
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Overview
Description
1-Ethoxy-4,5-difluoro-2-iodobenzene is an organic compound with the molecular formula C₈H₇F₂IO It is characterized by the presence of ethoxy, difluoro, and iodo substituents on a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-4,5-difluoro-2-iodobenzene typically involves halogenation and etherification reactionsIndustrial production methods may utilize continuous synthesis techniques involving microreactor systems, which allow for precise control over reaction conditions and improved yields .
Chemical Reactions Analysis
1-Ethoxy-4,5-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-4,5-difluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology and Medicine: The compound’s derivatives may be explored for potential pharmaceutical applications, including drug development and medicinal chemistry.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Ethoxy-4,5-difluoro-2-iodobenzene exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during synthesis. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation processes .
Comparison with Similar Compounds
1-Ethoxy-4,5-difluoro-2-iodobenzene can be compared with other halogenated and ethoxy-substituted benzene derivatives:
1-Ethoxy-2,4-difluoro-3-iodobenzene: Similar in structure but with different positions of the substituents, leading to variations in reactivity and applications.
1,4-Difluoro-2-iodobenzene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and versatility in various chemical processes.
Properties
Molecular Formula |
C8H7F2IO |
---|---|
Molecular Weight |
284.04 g/mol |
IUPAC Name |
1-ethoxy-4,5-difluoro-2-iodobenzene |
InChI |
InChI=1S/C8H7F2IO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 |
InChI Key |
GSTFWUZWCDWISG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1I)F)F |
Origin of Product |
United States |
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